![molecular formula C21H21NO5 B4689151 4-butyl-7-methyl-5-[(4-nitrobenzyl)oxy]-2H-chromen-2-one](/img/structure/B4689151.png)
4-butyl-7-methyl-5-[(4-nitrobenzyl)oxy]-2H-chromen-2-one
Übersicht
Beschreibung
4-butyl-7-methyl-5-[(4-nitrobenzyl)oxy]-2H-chromen-2-one, also known as DBCO-nitrophenyl coumarin, is a chemical compound that belongs to the coumarin family. It is a small molecule that has gained significant attention in scientific research due to its unique properties.
Wirkmechanismus
The mechanism of action of 4-butyl-7-methyl-5-[(4-nitrobenzyl)oxy]-2H-chromen-2-oneenyl coumarin involves the formation of a covalent bond between the coumarin moiety and a biomolecule of interest. This covalent bond is formed through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which is a highly efficient and specific reaction. The resulting bioconjugate can be easily visualized and detected using fluorescence microscopy or other imaging techniques.
Biochemical and Physiological Effects:
4-butyl-7-methyl-5-[(4-nitrobenzyl)oxy]-2H-chromen-2-oneenyl coumarin has been shown to have minimal biochemical and physiological effects on cells and tissues. It does not interfere with the normal functioning of biomolecules and has low toxicity. This makes it an ideal tool for studying biological processes and drug discovery.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 4-butyl-7-methyl-5-[(4-nitrobenzyl)oxy]-2H-chromen-2-oneenyl coumarin in lab experiments is its high specificity and efficiency in bioconjugation. It allows for the labeling and detection of specific biomolecules in a complex biological environment. Additionally, it has low toxicity and does not interfere with normal biological processes. However, one limitation of using 4-butyl-7-methyl-5-[(4-nitrobenzyl)oxy]-2H-chromen-2-oneenyl coumarin is its relatively high cost compared to other fluorescent probes.
Zukünftige Richtungen
There are several future directions for the use of 4-butyl-7-methyl-5-[(4-nitrobenzyl)oxy]-2H-chromen-2-oneenyl coumarin in scientific research. One direction is the development of new and more efficient synthesis methods to reduce the cost of production. Another direction is the exploration of new applications in drug discovery and development, such as the screening of large compound libraries for potential drug candidates. Additionally, the use of 4-butyl-7-methyl-5-[(4-nitrobenzyl)oxy]-2H-chromen-2-oneenyl coumarin in combination with other imaging techniques, such as positron emission tomography (PET) or magnetic resonance imaging (MRI), could provide new insights into biological processes and disease mechanisms.
Wissenschaftliche Forschungsanwendungen
4-butyl-7-methyl-5-[(4-nitrobenzyl)oxy]-2H-chromen-2-oneenyl coumarin has been extensively used in scientific research as a fluorescent probe for bioconjugation and imaging. It has been used to label proteins, nucleic acids, and other biomolecules for detection and visualization. Additionally, it has been used in drug discovery and development as a tool for screening and identifying potential drug candidates.
Eigenschaften
IUPAC Name |
4-butyl-7-methyl-5-[(4-nitrophenyl)methoxy]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO5/c1-3-4-5-16-12-20(23)27-19-11-14(2)10-18(21(16)19)26-13-15-6-8-17(9-7-15)22(24)25/h6-12H,3-5,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDHQEXURIJABSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=O)OC2=C1C(=CC(=C2)C)OCC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(3,4-dimethoxybenzyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B4689069.png)
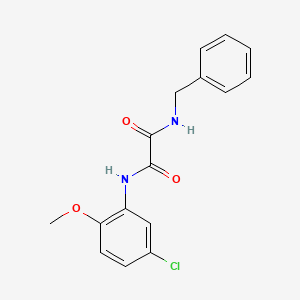
![2-bromo-N-{[4-ethyl-5-({2-[(2-isopropylphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B4689078.png)

![5-{[(2,5-dimethoxyphenyl)sulfonyl]amino}isophthalamide](/img/structure/B4689084.png)
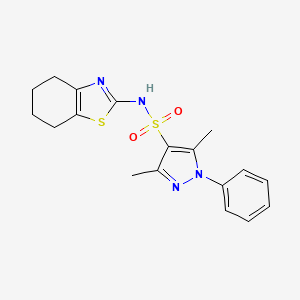
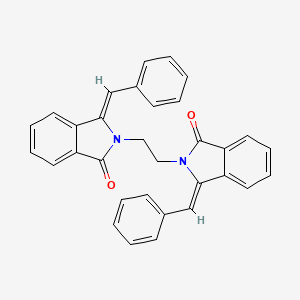
![2-[5-({2-[(5-chloro-2-methoxyphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4689111.png)
![3-[1-(4-bromobenzyl)-3-phenyl-1H-pyrazol-4-yl]-2-cyano-N-(2-pyridinylmethyl)acrylamide](/img/structure/B4689126.png)
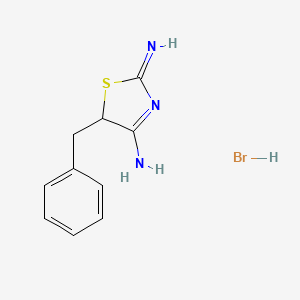
![methyl 2-({[2-(1,3-benzodioxol-5-ylcarbonyl)hydrazino]carbonothioyl}amino)-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B4689155.png)
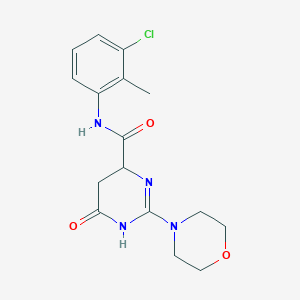

![N-{4-[(dibutylamino)sulfonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B4689166.png)